molecular formula C21H26N4O2 B2618274 N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide CAS No. 1251599-06-0

N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide

Cat. No.: B2618274
CAS No.: 1251599-06-0
M. Wt: 366.465
InChI Key: VUXQVBFXRBONCZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropyl group and a pyrrolidinyl group, which is further substituted with a methoxyphenylmethylamino group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the cyclopropyl group: This is often done via cyclopropanation reactions using reagents like diazomethane.

    Attachment of the pyrrolidinyl group: This step involves the formation of a pyrrolidine ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound.

    Substitution with the methoxyphenylmethylamino group: This involves nucleophilic substitution reactions where the methoxyphenylmethylamine is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate
  • N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylic acid

Uniqueness

N-cyclopropyl-6-(3-{[(3-methoxyphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-6-[3-[(3-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-27-19-4-2-3-15(11-19)12-22-18-9-10-25(14-18)20-8-5-16(13-23-20)21(26)24-17-6-7-17/h2-5,8,11,13,17-18,22H,6-7,9-10,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXQVBFXRBONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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